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Potassium diacetate

Food preservation Sodium reduction Meat processing

Potassium diacetate (E261(ii)) solves sodium-free preservation in meat and bakery products. Unlike sodium diacetate (16% Na) or PL-SD liquids (2.5% usage), it provides zero-sodium antilisterial efficacy at 0.25-0.5%, a 5-10× dose reduction. • Complete L. monocytogenes inhibition in low-sodium frankfurters over 90 days. • Synergistic mold control with potassium sorbate in baked goods (4:1). • Dry powder, compliant with EU E261(ii) & USDA FSIS. In stock for immediate dispatch.

Molecular Formula C4H8KO4+
Molecular Weight 159.20 g/mol
CAS No. 4251-29-0
Cat. No. B3052579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium diacetate
CAS4251-29-0
Molecular FormulaC4H8KO4+
Molecular Weight159.20 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.[K+]
InChIInChI=1S/2C2H4O2.K/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1
InChIKeyFHUOTRMCFQTSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Diacetate: Identity & Regulatory Status


Potassium diacetate (also designated potassium hydrogen diacetate; molecular formula C₄H₇KO₄, molecular weight 158.2 g/mol) is a 1:1 molecular compound of potassium acetate and acetic acid, appearing as a white crystalline or granular powder with high water solubility exceeding 650 g/L at 20°C and a pH of 4.5–5.0 in 10% aqueous solution . It is classified under EU food additive code E261(ii) and is approved for use in the USA, Australia, and New Zealand as both a preservative and acidity regulator [1]. Its dual acetate functionality distinguishes it from simple potassium acetate (E261(i)), endowing it with enhanced buffering capacity and a defined free-acetic-acid content of 36–38% per EU Commission Regulation (EU) No 231/2012 [2].

Why Generic Substitutes Cannot Replace Potassium Diacetate


Potassium diacetate occupies a distinct functional niche that cannot be satisfied by generic substitution with the two most common in-class alternatives—sodium diacetate and potassium lactate–sodium diacetate (PL-SD) blends. Sodium diacetate carries approximately 16.18% sodium by mass [1], immediately disqualifying it from low-sodium or sodium-free product formulations where potassium diacetate contributes zero sodium. Conversely, conventional PL-SD liquid blends require inclusion rates of 2.5% in finished meat products to achieve antilisterial efficacy, whereas potassium acetate–potassium diacetate powder blends (e.g., Provian K) deliver equivalent or superior pathogen control at 0.25–0.5%—a 5–10× dose reduction—thereby directly reducing formulation cost, weight, and organoleptic impact [2]. Additionally, in low-sodium frankfurter systems stored at abuse temperatures (7–10°C), only the potassium acetate–potassium diacetate powder formulation completely inhibited Listeria monocytogenes outgrowth over 90 days, while all liquid and alternative powder formulations failed [3]. These quantitative performance gaps mean that simple in-class substitution can compromise either regulatory sodium targets or microbiological safety.

Potassium Diacetate Comparative Efficacy Evidence


Sodium-Free Advantage vs. Sodium Diacetate

Potassium diacetate contains zero sodium by elemental composition, whereas its closest structural analog sodium diacetate (NaH(C₂H₃O₂)₂) bears 16.18% sodium by mass (Na atomic mass 22.99 g/mol ÷ molecular weight 142.09 g/mol) [1]. This elemental distinction is the primary driver for selecting potassium diacetate in products targeting 'sodium-free' or 'low-sodium' label claims. In practical meat formulations, the substitution of sodium diacetate with potassium diacetate eliminates the entire sodium contribution from the preservative component, which can represent 0.1–0.5% of finished product weight depending on application . In the EU, potassium diacetate is explicitly recognized as a substitute for sodium diacetate (E262(ii)) under the E261(ii) designation, enabling sodium reduction without loss of preservative function [2].

Food preservation Sodium reduction Meat processing

Dose-Efficient Antilisterial Potency vs. Lactate Blends

In a direct comparative study in turkey ham stored at 4°C, a potassium acetate–potassium diacetate powder blend (Provian K) at 0.25% (w/w) suppressed Listeria monocytogenes outgrowth as effectively as a 2.5% (w/w) potassium lactate–sodium diacetate (56:4) liquid blend—a 10-fold dose advantage for the potassium diacetate-containing formulation [1]. In the same report, Provian K at 0.5% provided comparable inhibition to 2.5% PL-SD at 7°C (P < 0.05), representing a 5-fold dose reduction [2]. Independent studies confirmed that 0.75% Provian K completely inhibited L. monocytogenes growth in meat products for 90 and 120 days at 7°C storage [1]. The commercial implication is that 0.5% Provian K can replace 2.5% liquid PL-SD in finished product formulations, reducing preservative mass by 80% and eliminating liquid handling and water-transport costs [1].

Antimicrobial efficacy Listeria monocytogenes Processed meat

Listeria Suppression in Low-Sodium Frankfurters

Sansawat et al. (2013) evaluated 15 frankfurter formulations (10 full-sodium, 5 low-sodium) incorporating various organic acid salt combinations as spray-dried powders or liquids, inoculated with ~4 log CFU/g of a six-strain L. monocytogenes cocktail, and stored at 4, 7, and 10°C for 90 days [1]. In low-sodium (1.0% salt) formulations, Listeria grew at 7°C and 10°C in every formulation except one: the powder containing 0.8% potassium acetate–0.2% potassium diacetate, which maintained complete growth inhibition at all three temperatures for the full 90-day period [1]. All other low-sodium powder and liquid formulations (including sodium lactate–sodium acetate, sodium lactate–sodium acetate–sodium diacetate, and potassium lactate–sodium diacetate combinations) permitted pathogen outgrowth under these conditions [1]. Organoleptic panels found no significant difference (P > 0.05) in appearance, texture, or flavor between this formulation and controls, confirming that the differential antimicrobial performance was not achieved at the cost of sensory quality [1].

Low-sodium meat Listeria control Abuse temperature

Synergy with Hop Acids Against Listeria

Sansawat et al. (2019) evaluated antilisterial activity in deli-style turkey using hop α- or β-acids (5 ppm), potassium acetate–potassium diacetate (PAPD) at 0.5%, their combinations, and a potassium lactate–sodium diacetate (PLSD) positive control at 2.5% [1]. PAPD alone at 0.5% demonstrated antilisterial efficacy comparable to the PLSD blend at 2.5%, confirming a 5× effective concentration advantage [1]. Furthermore, the combination of hop acids (5 ppm) with PAPD (0.5%) produced synergistic inhibition that exceeded the performance of either agent alone, with listeristatic effects persisting for 6 days at 7°C in TSBYE broth when hop/PAPD mixtures were employed, whereas no listeristatic effect was observed for single additions of hop acids (except β-acid) [2]. This combination approach enables multi-hurdle preservation strategies using potassium diacetate as the foundational organic acid component at greatly reduced concentrations relative to industry-standard lactate-diacetate systems [1] [2].

Synergistic antimicrobial Hop acids Listeria monocytogenes

Corrosion Mitigation vs. Chloride Deicers

In a controlled laboratory study by Kolay and colleagues, bare steel coupons were exposed to 0.25, 0.50, and 1.0 M solutions of sodium chloride, calcium chloride, magnesium chloride, and potassium acetate to determine relative corrosion aggressiveness [1]. The study ranked sodium chloride as the most aggressive deicing salt and potassium acetate as the least aggressive for bare steel across all tested concentrations [1]. Potassium diacetate, which dissociates to the same acetate anion as potassium acetate, shares this corrosion-mitigation profile. Potassium acetate–based deicers are classified as non-corrosive to mild steel and are endorsed as the industry standard for airport runway deicing specifically because they avoid the chloride-induced pitting corrosion and reinforcement-bar degradation associated with CaCl₂ and MgCl₂ . Although the acetate-based deicers carry a price premium relative to chloride salts, the avoided cost of infrastructure repair—estimated at several hundred dollars per ton of chloride salt applied in corrosion damage to bridges and vehicles—economically justifies the procurement choice for sensitive applications .

Deicing Corrosion inhibition Airport runway

Potassium Diacetate Procurement Scenarios


Sodium-Free Meat & Poultry Preservation

When formulating cured and uncured deli meats, turkey ham, frankfurters, and cold-smoked fish to meet 'sodium-free' or 'low-sodium' label claims, potassium diacetate—alone or as a potassium acetate–potassium diacetate blend (Provian K)—is the only documented option that simultaneously delivers zero sodium contribution, complete antilisterial efficacy at doses as low as 0.25–0.5%, and a free-flowing powder format compatible with dry blending operations [1]. Substituting sodium diacetate (16.18% Na) or PL-SD liquid blends (2.5% usage rate) fails either the sodium target or the dose-efficiency requirement . Regulatory compliance is supported by EU E261(ii) listing and USDA FSIS Directive 7120.1 approval .

Mold Inhibition in Bakery & Grain Products

In high-moisture bakery products (tortillas, muffins, pastries) and stored grain where Aspergillus, Penicillium, and Fusarium species are the dominant spoilage flora, potassium diacetate combined with potassium sorbate at a 4:1 ratio at 0.3% total concentration delivers synergistic mold inhibition superior to either agent alone [1]. Published Chinese-language studies demonstrate that sodium diacetate (analog) inhibits Aspergillus niger, Rhizopus nigricans, Aspergillus flavus, and Trichoderma viride more effectively than potassium sorbate used individually ; the potassium diacetate variant extends this efficacy to sodium-free baked-goods formulations where sodium reduction is a concurrent objective .

Multi-Hurdle Preservation with Hop Extracts

Food manufacturers seeking 'clean-label' preservation with demonstrable pathogen control can deploy potassium diacetate (0.5%) in combination with hop α- or β-acids (5 ppm) to achieve synergistic antilisterial activity at a total preservative load that is 5× lower than the industry-standard potassium lactate–sodium diacetate approach (2.5%) [1]. This combination is effective at both refrigeration (7°C) and abuse (37°C) temperatures, providing robust protection across the cold chain. The system is particularly suited to premium-positioned deli meats, smoked sausages, and ready-to-eat poultry where both 'natural' ingredient declarations and validated food safety are procurement prerequisites .

Non-Chloride Deicing for Corrosion-Sensitive Infrastructure

Potassium acetate/diacetate solutions (typically 50% aqueous) are specified for airport runway, bridge deck, and parking structure deicing where chloride-induced corrosion of structural steel and reinforcing bar is an unacceptable risk. Independent laboratory testing ranks potassium acetate as the least aggressive deicing agent toward bare steel, in contrast to sodium chloride (most aggressive) and calcium chloride (intermediate) [1]. Although the per-ton cost of acetate-based deicers exceeds that of chloride salts, the differential is offset by avoided corrosion damage—estimated at over $500 per vehicle-year in chloride-exposed regions—and by compliance with FAA and EPA environmental guidelines for airport operations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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